molecular formula C32H60O B12936655 (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol

(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol

Cat. No.: B12936655
M. Wt: 460.8 g/mol
InChI Key: ZBKUKFYUWKNADX-JFJOQQEJSA-N
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Description

(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that are subsequently subjected to specific reaction conditions to form the final product. Common synthetic routes may include:

    Hydroboration-Oxidation: This method involves the addition of borane to an alkene, followed by oxidation to form the alcohol.

    Wittig Reaction: This reaction is used to form the double bonds in the compound by reacting a phosphonium ylide with an aldehyde or ketone.

    Grignard Reaction: This involves the addition of a Grignard reagent to a carbonyl compound to form a new carbon-carbon bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol can be compared with other similar compounds, such as:

    (6Z,16Z)-docosa-6,16-dien-11-ol: Lacks the dec-4-enyl group, resulting in different chemical and biological properties.

    (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-amine: Contains an amine group, which may result in different biological activities and chemical behavior.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C32H60O

Molecular Weight

460.8 g/mol

IUPAC Name

(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-ol

InChI

InChI=1S/C32H60O/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)32(33)30-27-24-21-18-15-12-9-6-3/h16-21,31-33H,4-15,22-30H2,1-3H3/b19-16-,20-17-,21-18-

InChI Key

ZBKUKFYUWKNADX-JFJOQQEJSA-N

Isomeric SMILES

CCCCC/C=C\CCCC(C(O)CCC/C=C\CCCCC)CCC/C=C\CCCCC

Canonical SMILES

CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)O

Origin of Product

United States

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